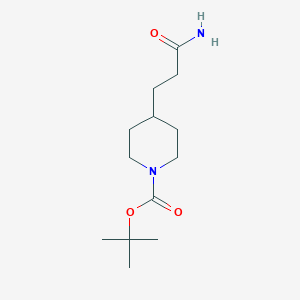![molecular formula C12H12ClN5O2 B8454928 6-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]morpholin-3-one](/img/structure/B8454928.png)
6-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]morpholin-3-one is a complex organic compound that belongs to the class of nitrogen-containing heterocycles This compound features a pyrido[4,3-b]pyrazine core, which is known for its diverse biological activities
Vorbereitungsmethoden
The synthesis of 6-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]morpholin-3-one involves multiple steps, typically starting with the preparation of the pyrido[4,3-b]pyrazine core. This can be achieved through cyclization reactions involving appropriate precursors. The chlorination of the pyrido[4,3-b]pyrazine ring is then carried out using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions.
Analyse Chemischer Reaktionen
6-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
6-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]morpholin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications, including as a kinase inhibitor and in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 6-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases, which are enzymes involved in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with cellular processes such as proliferation, differentiation, and apoptosis. This makes it a promising candidate for the development of targeted therapies in cancer and other diseases .
Vergleich Mit ähnlichen Verbindungen
6-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]morpholin-3-one can be compared with other similar compounds, such as:
Pyrido[4,3-b]pyrazine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities.
Morpholine derivatives: Compounds with a morpholine moiety exhibit diverse chemical properties and applications, similar to this compound.
Kinase inhibitors: Other kinase inhibitors may have different core structures but share the same mechanism of action, highlighting the uniqueness of the pyrido[4,3-b]pyrazine core in this compound.
Eigenschaften
Molekularformel |
C12H12ClN5O2 |
|---|---|
Molekulargewicht |
293.71 g/mol |
IUPAC-Name |
6-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]morpholin-3-one |
InChI |
InChI=1S/C12H12ClN5O2/c13-9-3-8-11(15-2-1-14-8)12(18-9)17-5-7-4-16-10(19)6-20-7/h1-3,7H,4-6H2,(H,16,19)(H,17,18) |
InChI-Schlüssel |
SOCCAGUZNLIHOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OCC(=O)N1)CNC2=NC(=CC3=NC=CN=C32)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-(4-chlorophenyl)-](/img/structure/B8454849.png)



![2,6,6-Trimethyl-5-phenyl-7-oxa-2-azabicyclo[3.2.1]octane](/img/structure/B8454876.png)


![Ethanone, 1-[6-(chlorodifluoromethyl)-3-pyridinyl]-](/img/structure/B8454906.png)

![Hydroperoxide,1,1'-[1,3-phenylenebis(1-methylethylidene)]bis-](/img/structure/B8454917.png)
![1-benzyl-6-bromo-1H-benzo[d]imidazole](/img/structure/B8454922.png)



